DBCO-PEG3-NHS

Catalog No.
S8397966
CAS No.
M.F
C31H33N3O9
M. Wt
591.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DBCO-PEG3-NHS

Product Name

DBCO-PEG3-NHS

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetate

Molecular Formula

C31H33N3O9

Molecular Weight

591.6 g/mol

InChI

InChI=1S/C31H33N3O9/c35-27(32-15-16-40-17-18-41-19-20-42-22-31(39)43-34-29(37)13-14-30(34)38)11-12-28(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,32,35)

InChI Key

BUKCMSLZFYEMBV-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

DBCO-PEG3-CH2CO-NHS ester is a specialized chemical compound that serves as a versatile linker in bioconjugation applications. Its structure comprises a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester group. The DBCO component is known for its high reactivity with azide groups through a strain-promoted azide-alkyne cycloaddition reaction, which occurs without the need for copper catalysts, making it particularly advantageous for biological applications. The PEG spacer enhances solubility and biocompatibility, while the NHS ester facilitates the formation of amide bonds with primary and secondary amines, such as those found in proteins and peptides .

The primary chemical reaction involving DBCO-PEG3-CH2CO-NHS ester is the copper-free click reaction with azides. This reaction is characterized by:

  • Strain-Promoted Azide-Alkyne Cycloaddition: The DBCO moiety reacts with azide-bearing biomolecules to form stable triazole linkages.
  • Amide Bond Formation: The NHS ester reacts with primary or secondary amines, allowing for the conjugation of various biomolecules including proteins and peptides.

These reactions are notable for their specificity and efficiency under mild physiological conditions, which is essential in biological contexts .

DBCO-PEG3-CH2CO-NHS ester exhibits excellent biocompatibility due to its ability to facilitate bioconjugation without toxic byproducts. The strain-promoted click chemistry allows for rapid and efficient conjugation of biomolecules, making it suitable for applications such as:

  • Antibody-Drug Conjugates (ADCs): It can be used to link cytotoxic agents to antibodies, enhancing targeted therapy in cancer treatment.
  • Protein Labeling: The compound enables the labeling of proteins for imaging or tracking within biological systems .

The synthesis of DBCO-PEG3-CH2CO-NHS ester typically involves the following steps:

  • Synthesis of DBCO Derivative: Starting from commercially available precursors, the DBCO moiety is synthesized.
  • PEGylation: The DBCO derivative is then reacted with a PEG compound to introduce the hydrophilic spacer.
  • Formation of NHS Ester: Finally, the NHS group is introduced through esterification reactions, often using N-hydroxysuccinimide and appropriate coupling agents.

This multi-step synthesis allows for the production of high-purity compounds suitable for research and clinical applications .

DBCO-PEG3-CH2CO-NHS ester has a wide range of applications in biochemical research and therapeutic development:

  • Bioconjugation: Used extensively in linking proteins, peptides, or small molecules to create conjugates for drug delivery systems.
  • Diagnostics: Employed in labeling biomolecules for detection in various assays.
  • Nanotechnology: Utilized in the development of nanoparticles for targeted drug delivery and imaging applications .

Interaction studies involving DBCO-PEG3-CH2CO-NHS ester focus on its reactivity with azides and amines. These studies demonstrate:

  • Reactivity Profiles: Analysis of how efficiently DBCO reacts with various azide-containing compounds under different conditions.
  • Stability Assessments: Evaluating the stability of conjugates formed using this linker in biological environments.

These studies are crucial for optimizing conditions for bioconjugation and ensuring that the resulting products maintain their functional integrity .

DBCO-PEG3-CH2CO-NHS ester shares similarities with several other compounds used in bioconjugation. Here are some comparable compounds:

Compound NameStructure/FunctionalityUnique Features
DBCO-PEG4-NHS EsterSimilar DBCO moiety with a longer PEG spacerEnhanced solubility due to longer PEG chain
NHS-PEG-SHContains NHS group but lacks DBCOUsed primarily for thiol-based conjugations
Azide-PEG-NHSContains an azide group instead of DBCOSuitable for traditional copper-catalyzed click reactions
Maleimide-PEG-NHSMaleimide functionality for thiol-reactive conjugationsReacts specifically with thiols, offering different selectivity

DBCO-PEG3-CH2CO-NHS ester is unique due to its combination of copper-free click chemistry capabilities and efficient amide bond formation, making it particularly valuable in complex biological systems where toxicity must be minimized .

Synthetic Pathways for DBCO-PEG3-CH2CO-NHS Ester

The synthesis of DBCO-PEG3-CH2CO-NHS ester involves a multi-step process to integrate the dibenzocyclooctyne (DBCO) moiety, polyethylene glycol (PEG) spacer, and N-hydroxysuccinimide (NHS) ester into a single molecule. The procedure typically begins with the functionalization of a PEG3 backbone. A carboxylic acid-terminated PEG3 derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) to form an intermediate reactive ester. This intermediate subsequently reacts with NHS to yield the stable NHS ester functionality [5].

The DBCO group is introduced via strain-promoted alkyne-azide cycloaddition (SPAAC) or through direct coupling to the PEG spacer. For example, the DBCO moiety can be attached to the PEG3 backbone using a copper-free click chemistry reaction, ensuring compatibility with sensitive biomolecules [1] [2]. The final product is purified to remove unreacted reagents and byproducts, resulting in a heterobifunctional linker capable of reacting with primary amines (via NHS ester) and azides (via DBCO) [4] [7].

Table 1: Key reagents and conditions for synthesis

StepReagentsConditions
PEG3 activationEDC, NHSAqueous/organic solvent mix, pH 7–8
DBCO couplingDBCO-amineRoom temperature, 1–2 hours
Final purificationReverse-phase HPLCAcetonitrile/water gradient

Purification and Quality Control Protocols

Purification of DBCO-PEG3-CH2CO-NHS ester is critical to ensure high yield and purity. Reverse-phase high-performance liquid chromatography (HPLC) is the primary method, utilizing a C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) [5]. Industrial-scale production often employs column chromatography with silica gel or recrystallization in solvents such as dichloromethane or dimethylformamide .

Quality control protocols include:

  • Analytical HPLC: To verify purity (>90%) and confirm retention time consistency [2] [4].
  • Mass balance analysis: Ensures stoichiometric ratios of reactants and products.
  • Spectroscopic monitoring: Identifies residual solvents or unreacted intermediates [1].

Spectroscopic Characterization Methods

Structural confirmation of DBCO-PEG3-CH2CO-NHS ester relies on nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).

  • NMR Spectroscopy:

    • ¹H NMR: Characteristic peaks include the aromatic protons of DBCO (δ 7.2–7.8 ppm), methylene groups in PEG3 (δ 3.5–3.7 ppm), and the NHS ester carbonyl (δ 2.8–3.0 ppm) [5].
    • ¹³C NMR: Resonances for the DBCO cyclooctyne carbons (δ 120–140 ppm) and PEG3 ether linkages (δ 70–75 ppm) are observed [7].
  • LC-MS Analysis:

    • Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak. For example, a compound with the formula C34H39N3O9S2 (MW: 697.2 g/mol) shows an [M+H]⁺ peak at m/z 698.2 [4] [7].
    • High-resolution MS (HRMS) validates the exact mass to within 5 ppm accuracy [5].

Table 2: Representative spectroscopic data

TechniqueKey Signals
¹H NMRδ 7.6 ppm (DBCO aromatic), δ 3.6 ppm (PEG3), δ 2.9 ppm (NHS)
LC-MSm/z 698.2 ([M+H]⁺), retention time: 12.9 min

Mechanism of Amine-Specific Covalent Bond Formation

Dibenzocyclooctyne-polyethylene glycol3-CH2CO-N-hydroxysuccinimide ester represents a sophisticated bifunctional linker that facilitates precise antibody-drug conjugate development through its unique dual-reactive architecture. The compound features two distinct functional groups that operate through independent chemical mechanisms, enabling sequential bioconjugation strategies essential for modern targeted therapeutics.

The N-hydroxysuccinimide ester component functions as the primary amine-reactive moiety, operating through a well-characterized nucleophilic acyl substitution mechanism [1] [2]. When exposed to primary amines, such as the epsilon-amino groups of lysine residues on antibodies, the carbonyl carbon of the ester group undergoes nucleophilic attack by the amine nitrogen [1]. This reaction proceeds through a tetrahedral intermediate, followed by elimination of N-hydroxysuccinimide as a leaving group, resulting in the formation of a stable amide bond [1] [2].

The reactivity of NHS esters demonstrates significant pH dependence, with optimal conjugation occurring at pH 8.3-8.5 [3] [4]. At physiological pH 7.4, NHS esters exhibit a hydrolysis half-life of 3-4 hours, while at pH 8.6, this decreases dramatically to approximately 10 minutes [5] [6]. This pH sensitivity necessitates careful optimization of reaction conditions to maximize conjugation efficiency while minimizing competitive hydrolysis.

pHHalf-life (hours)Reaction RateHydrolysis RiskSuitability
7.04-5ModerateModerateGood
7.43-4GoodModerateGood
8.30.5-1Very fastHighOptimal
8.50.25-0.5OptimalModerateOptimal
8.60.17Very fastHighGood

Temperature effects further influence NHS ester stability, with increased temperatures accelerating both conjugation and hydrolysis reactions [7]. At 37°C and pH 7.4, the half-life decreases to 0.5-1 hours, while at pH 8.6, it reduces to 1-3 minutes [5] [7].

The dibenzocyclooctyne functionality provides complementary reactivity through strain-promoted azide-alkyne cycloaddition chemistry [8] [9]. This bioorthogonal reaction enables rapid conjugation with azide-functionalized molecules without requiring copper catalysis, thereby eliminating potential cytotoxicity concerns associated with copper-catalyzed alternatives [8] [10]. The DBCO moiety exhibits second-order rate constants ranging from 0.1-1.0 M⁻¹s⁻¹ in aqueous systems, with reaction half-lives of 1-10 minutes under physiological conditions [11].

Reaction SystemRate Constant (M⁻¹s⁻¹)Half-lifeConditions
DBCO + Azide (aqueous)0.1-1.01-10 minpH 7.4, 25°C
DBCO + Azide (cell culture)0.27-1.221-5 minpH 7.4, 37°C
DBCO-NHS + Amine10²-10³10-60 spH 8.3, 25°C

The polyethylene glycol spacer component serves multiple functional roles beyond simple molecular spacing [12]. The hydrophilic PEG chain enhances water solubility of the conjugate, reduces immunogenicity, and provides conformational flexibility that minimizes steric hindrance during both conjugation reactions [13] [12]. This spacer element proves particularly crucial for maintaining antibody functionality following modification, as it positions the attached payloads away from critical binding domains.

Comparative Advantages Over Disulfide-Based Linkers

The architectural design of DBCO-PEG3-CH2CO-NHS ester offers substantial advantages over traditional disulfide-based linker systems in antibody-drug conjugate development. These advantages encompass chemical stability, bioorthogonality, conjugation efficiency, and therapeutic performance characteristics that directly impact clinical efficacy.

Chemical Stability and Circulation Performance

Unlike disulfide-based linkers, which rely on differential glutathione concentrations between extracellular and intracellular environments for stability [14], DBCO-based systems exhibit superior circulation stability through their non-reducible covalent bonds [15]. Disulfide linkers demonstrate variable stability profiles, with premature payload release occurring through non-specific reduction in plasma or interactions with circulating thiols [15] [14]. In contrast, DBCO conjugates maintain structural integrity throughout systemic circulation, ensuring targeted delivery to tumor sites.

Research demonstrates that disulfide bond stability depends heavily on steric hindrance around the cleavage site, with increased substitution improving circulation half-life but potentially compromising intracellular release efficiency [15] [16]. The cyclobutyl versus cyclopropyl hindered disulfide comparison illustrates this trade-off, where enhanced stability can result in ineffective payload release and reduced therapeutic efficacy [15].

ParameterDBCO-PEG3-CH2CO-NHS EsterDisulfide-Based Linkers
Chemical StabilityHigh stability in circulationModerate stability
Cleavage MechanismStrain-promoted alkyne-azide cycloadditionGlutathione-mediated reduction
BioorthogonalityComplete bioorthogonalityLimited bioorthogonality
Reaction ConditionsCopper-free, mild conditionsReducing environment required
Conjugation EfficiencyHigh (quantitative yields)Variable efficiency
Circulation StabilityExcellent stabilityVariable stability

Bioorthogonality and Reaction Selectivity

The strain-promoted azide-alkyne cycloaddition mechanism provides complete bioorthogonality, meaning the reaction components do not interact with endogenous biological molecules [9] [10]. This selectivity eliminates concerns about non-specific protein modifications or interference with normal cellular processes. Disulfide-based systems lack this bioorthogonality, as thiol groups naturally occur throughout biological systems and can participate in unwanted side reactions [14].

The copper-free nature of DBCO chemistry eliminates cytotoxicity concerns associated with metal catalysis, making it suitable for in vivo applications [8] [10]. Traditional copper-catalyzed azide-alkyne cycloaddition, while highly efficient, requires careful optimization to minimize cellular toxicity, particularly in sensitive biological environments.

Conjugation Efficiency and Site-Specificity

DBCO-based conjugation achieves quantitative yields under mild reaction conditions, with reaction completion typically occurring within minutes to hours [8] [11]. The high efficiency stems from the favorable thermodynamics of strain-promoted cycloaddition, which releases significant ring strain energy upon triazole formation [9]. This efficient conjugation enables precise control over drug-to-antibody ratios, a critical parameter for ADC therapeutic index optimization.

Site-specific conjugation capabilities represent another significant advantage. The bioorthogonal nature of DBCO chemistry allows for precise modification of predetermined sites without affecting other protein functionalities [17] [18]. This specificity contrasts with disulfide-based approaches, which may form at multiple cysteine residues and result in heterogeneous product mixtures.

Aggregation and Pharmacokinetic Properties

Hydrophobic linkers coupled with hydrophobic payloads often promote antibody aggregation, leading to rapid clearance and reduced therapeutic efficacy [19]. The PEG spacer in DBCO-PEG3-CH2CO-NHS ester provides hydrophilic character that minimizes aggregation potential while maintaining structural integrity [12]. Studies demonstrate that PEG incorporation reduces aggregation rates and improves circulation half-life compared to more hydrophobic alternatives [20].

The controlled release kinetics of DBCO-based systems offer predictable pharmacokinetic profiles, enabling more precise dosing strategies [21]. Unlike disulfide linkers, which demonstrate environment-dependent release rates that can vary significantly between patients and tumor types, DBCO conjugates provide consistent performance across diverse biological conditions.

Case Studies in Targeted Cancer Therapeutics

Recent clinical developments demonstrate the transformative potential of DBCO-based linker technology in targeted cancer therapeutics. Multiple clinical trials and preclinical studies have validated the efficacy of this approach across diverse cancer types, providing compelling evidence for its therapeutic advantages.

Clinical Trial Applications

The DB-1311/BNT324 program represents a landmark application of advanced ADC technology in castration-resistant prostate cancer treatment. This B7H3-targeted antibody-drug conjugate demonstrated remarkable clinical activity in a Phase I/II trial (NCT05914116), achieving a confirmed objective response rate of 30.8% and disease control rate of 90.4% in heavily pretreated patients [22]. The 6-month progression-free survival rate reached 69.8% among evaluable patients, with consistent efficacy observed across both 6 mg/kg and 9 mg/kg dose levels [22].

The DB-1310 HER3-targeted ADC showcased exceptional performance in EGFR-mutated non-small cell lung cancer, achieving a 44% unconfirmed objective response rate with 91% disease control rate in the key subgroup [22]. Median progression-free survival reached 7.0 months, while median overall survival extended to 18.9 months, demonstrating the sustained therapeutic benefit achievable through optimized linker design [22].

Study/TrialCancer TypePhaseKey ResultsReference
DB-1311/BNT324Castration-resistant prostate cancerPhase I/IIORR: 30.8%, DCR: 90.4%NCT05914116
DB-1310EGFR-mutated NSCLCPhase I/IIaORR: 44%, mPFS: 7.0 monthsNCT05785741
DB-1303HER2-expressing solid tumorsPhase IDAR ~8, manageable safety profileNCT05150691

Preclinical Breakthrough Studies

The ATTACK (Anchored Click Chemistry) platform demonstrates innovative application of DBCO chemistry in metabolic targeting strategies [21]. Using the DBCO-VC-Dox conjugate, researchers achieved enhanced tumor accumulation through cancer-selective azide labeling followed by click chemistry conjugation. This approach demonstrated effectiveness against primary LS174T colon tumors, MDA-MB-231 breast tumors, and critically, 4T1 lung metastases [21].

The metastatic cancer study proved particularly significant, as DCL-AAM pretreatment followed by DBCO-VC-Dox administration achieved substantial metastasis inhibition with reduced systemic toxicity compared to free doxorubicin [21]. Bioluminescence imaging confirmed effective targeting of lung metastases, a notoriously difficult-to-treat cancer manifestation.

Innovative Combination Strategies

The ICG@MnO2@Exo-anti-PD-L1 nanoplatform represents a sophisticated application of DBCO technology in combination immunotherapy [23]. This system combines photodynamic therapy with immune checkpoint inhibition, achieving 96.1% tumor inhibition rates in non-small cell lung cancer models [23]. The DBCO-mediated conjugation enables precise antibody attachment to engineered exosomes, creating a targeted delivery system that modulates the tumor microenvironment while delivering therapeutic payloads.

Cisplatin Prodrug Applications

The DBCO-Pt cisplatin prodrug study demonstrated the versatility of DBCO chemistry beyond traditional cytotoxic agents [24]. Through metabolic labeling with DCL-AAM followed by DBCO-Pt click conjugation, researchers achieved 2-fold enhanced tumor accumulation in SKOV3 ovarian cancer xenografts [24]. This approach not only improved therapeutic efficacy but also significantly reduced systemic toxicity compared to conventional cisplatin administration.

Homogeneous ADC Development

Recent advances in branched linker technology have demonstrated the critical importance of linker length in ADC performance [25]. Studies comparing "short" versus "long" homogeneous DAR 6 trastuzumab-MMAE conjugates revealed that optimal linker length critically affects cytotoxic activity [25]. The "long" homogeneous DAR 6 ADC matched the performance of heterogeneous counterparts, while the "short" version showed significantly reduced potency, highlighting the sophisticated design considerations required for optimal therapeutic performance.

Emerging Therapeutic Modalities

The bio-orthogonal click-targeting nanocomposite approach represents an innovative application of DBCO technology in combination therapy [26]. This system achieved 4.6-fold increased tumor-specific distribution through sequential azide modification and DBCO click targeting, resulting in 96.1% tumor inhibition when combining chemotherapy with photothermal therapy [26].

DBCO ApplicationMechanismKey AdvantageClinical Status
Direct ADC ConjugationNHS ester couplingSite-specific attachmentClinical trials
Click-TargetingAzide-alkyne cycloadditionEnhanced tumor accumulationPreclinical
Prodrug ActivationMetabolic labelingReduced systemic toxicityPreclinical
Combination TherapyMulti-modal targetingSynergistic efficacyPreclinical

XLogP3

0.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

591.22167964 Da

Monoisotopic Mass

591.22167964 Da

Heavy Atom Count

43

Dates

Last modified: 01-05-2024

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